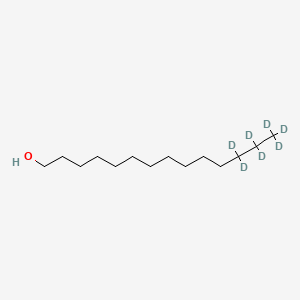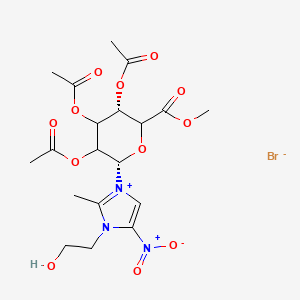
(4S,5S)-Methyl 2,2,5-Trimethyl-4-(prop-1-en-2-yl)-1,3-dioxolane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-Methyl 2,2,5-Trimethyl-4-(prop-1-en-2-yl)-1,3-dioxolane-4-carboxylate is a complex organic compound with a unique structure. It belongs to the class of dioxolanes, which are known for their stability and versatility in various chemical reactions. This compound is characterized by its dioxolane ring, which is substituted with methyl and prop-1-en-2-yl groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-Methyl 2,2,5-Trimethyl-4-(prop-1-en-2-yl)-1,3-dioxolane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a dioxolane precursor, which is reacted with methyl and prop-1-en-2-yl substituents in the presence of a catalyst. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods may also include purification steps such as distillation or crystallization to achieve the required product specifications .
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-Methyl 2,2,5-Trimethyl-4-(prop-1-en-2-yl)-1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(4S,5S)-Methyl 2,2,5-Trimethyl-4-(prop-1-en-2-yl)-1,3-dioxolane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a potential drug candidate.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, particularly in the development of new medications.
Mecanismo De Acción
The mechanism of action of (4S,5S)-Methyl 2,2,5-Trimethyl-4-(prop-1-en-2-yl)-1,3-dioxolane-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. Understanding these interactions is crucial for elucidating its potential therapeutic effects and applications .
Propiedades
Fórmula molecular |
C19H26BrN3O12 |
|---|---|
Peso molecular |
568.3 g/mol |
Nombre IUPAC |
methyl (3S,6S)-3,4,5-triacetyloxy-6-[3-(2-hydroxyethyl)-2-methyl-4-nitroimidazol-1-ium-1-yl]oxane-2-carboxylate;bromide |
InChI |
InChI=1S/C19H26N3O12.BrH/c1-9-20(6-7-23)13(22(28)29)8-21(9)18-16(33-12(4)26)14(31-10(2)24)15(32-11(3)25)17(34-18)19(27)30-5;/h8,14-18,23H,6-7H2,1-5H3;1H/q+1;/p-1/t14?,15-,16?,17?,18-;/m0./s1 |
Clave InChI |
OXRIQQFSZJWFHT-QSCXCIALSA-M |
SMILES isomérico |
CC1=[N+](C=C(N1CCO)[N+](=O)[O-])[C@@H]2C(C([C@@H](C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C.[Br-] |
SMILES canónico |
CC1=[N+](C=C(N1CCO)[N+](=O)[O-])C2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


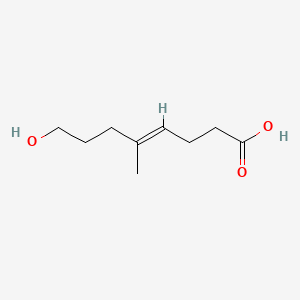
![2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13859862.png)
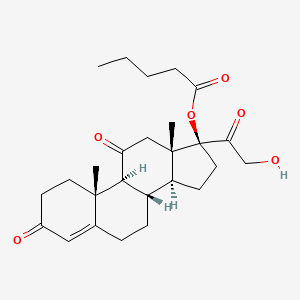
![(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13859868.png)
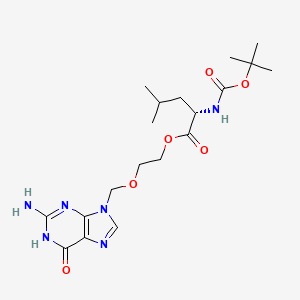
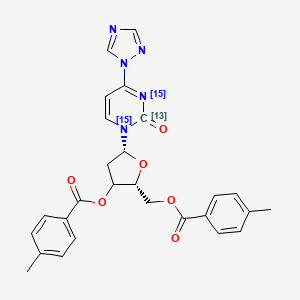

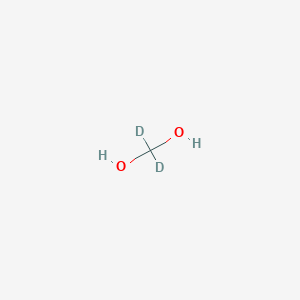
![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859891.png)
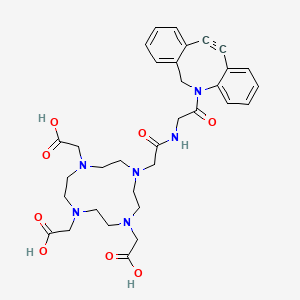


![3-Methyl-2-chloro-4-amino-3H-imidazo[4,5-f]quinoline, Hydrochloride Salt](/img/structure/B13859937.png)
